molecular formula C8H16ClNO3 B2873560 3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1955554-70-7

3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2873560
CAS No.: 1955554-70-7
M. Wt: 209.67
InChI Key: OSSJAONYZHSISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxyethyl group, and a carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps. One common approach is the cyclization of a suitable precursor containing the pyrrolidine ring. The reaction conditions may include the use of strong acids or bases, and the reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.

  • Industry: The compound can be utilized in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

  • Pyrrolidine-3-carboxylic acid: This compound lacks the methoxyethyl group and may have different chemical and biological properties.

  • 2-Methoxyethylamine: This compound contains the methoxyethyl group but lacks the pyrrolidine ring and carboxylic acid moiety.

Uniqueness: 3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its combination of structural features, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with similar compounds.

Properties

IUPAC Name

3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-12-5-3-8(7(10)11)2-4-9-6-8;/h9H,2-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSJAONYZHSISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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